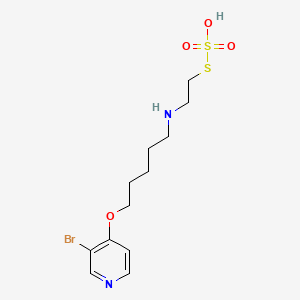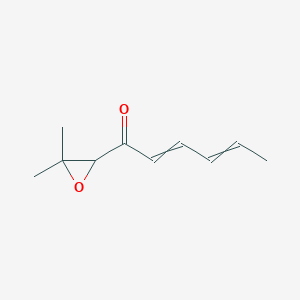
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one is a chemical compound characterized by the presence of an oxirane ring and a conjugated diene system
Vorbereitungsmethoden
The synthesis of 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route involves the epoxidation of a suitable diene precursor using an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA). The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and selectivity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diols or other oxidized products.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products depending on the nucleophile used.
Common reagents and conditions for these reactions include solvents like tetrahydrofuran (THF) and temperatures ranging from -78°C to room temperature. Major products formed from these reactions include diols, alcohols, and substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules with multiple functional groups.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of polymers and other materials with specialized properties.
Wirkmechanismus
The mechanism by which 1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one exerts its effects involves the reactivity of the oxirane ring and the conjugated diene system. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with various molecular targets. These interactions can affect biological pathways and processes, making the compound useful in studying enzyme mechanisms and other biochemical phenomena .
Vergleich Mit ähnlichen Verbindungen
1-(3,3-Dimethyloxiran-2-yl)hexa-2,4-dien-1-one can be compared with other similar compounds such as:
9-(3,3-Dimethyloxiran-2-yl)-2,7-dimethylnona-2,6-dien-1-ol: Similar in structure but with additional methyl groups and a longer carbon chain.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Contains a chromenone ring, making it structurally distinct.
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: Features a different substitution pattern on the oxirane ring.
These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.
Eigenschaften
CAS-Nummer |
51945-40-5 |
|---|---|
Molekularformel |
C10H14O2 |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(3,3-dimethyloxiran-2-yl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-8(11)9-10(2,3)12-9/h4-7,9H,1-3H3 |
InChI-Schlüssel |
QMYIFOYBFLOHRR-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC=CC(=O)C1C(O1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
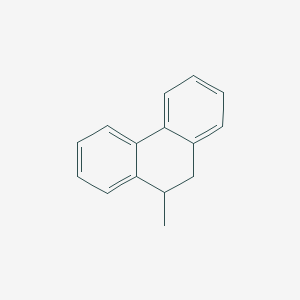
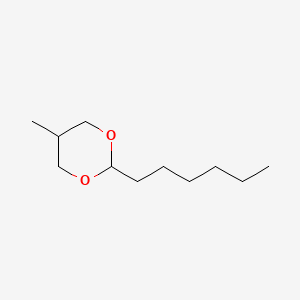
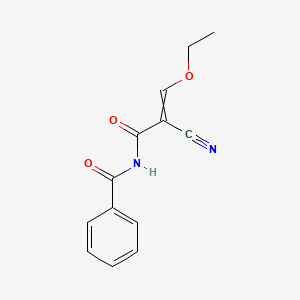

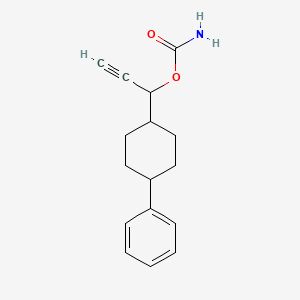
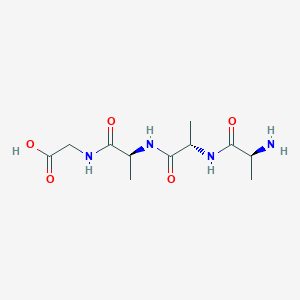
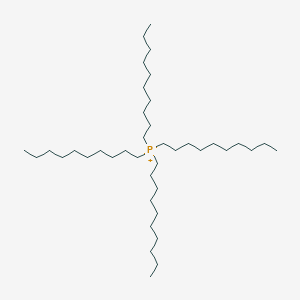
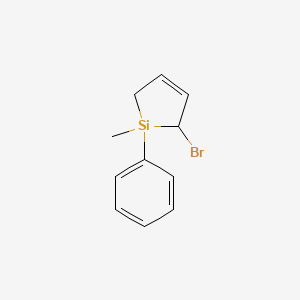

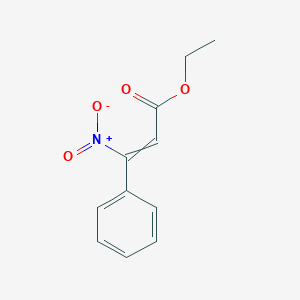
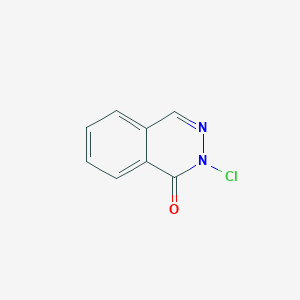
![2-Acetyl-1-phenyl-1,2,3,5-tetrahydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14656226.png)
